2-Methoxy-3H-azepine
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Overview
Description
2-Methoxy-3H-azepine is a heterocyclic compound with the molecular formula C7H9NO. It belongs to the class of azepines, which are seven-membered nitrogen-containing rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3H-azepine can be synthesized through the photolysis of ortho-substituted aryl azides in methanol-tetrahydrofuran solution. For example, the photolysis of ortho-azidophenyl phenyl sulphoxide yields 7-methoxy-2-phenylsulphinyl-3H-azepine . Another method involves the thermal reaction between alkylnitrobenzene and tributylphosphine in the presence of methanol at 150°C for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolysis or thermal reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azepine ring structure.
Substitution: Substitution reactions, such as the reaction with N-bromosuccinimide (NBS), lead to the formation of regioselective 1,4-adducts.
Common Reagents and Conditions:
Photolysis: Utilizes light to induce chemical reactions, often in the presence of solvents like methanol and tetrahydrofuran.
Thermal Reactions: Involves heating the compound with reagents like tributylphosphine.
Major Products:
7-Methoxy-2-phenylsulphinyl-3H-azepine: Formed from the photolysis of ortho-azidophenyl phenyl sulphoxide.
2-Methoxy-6-methyl-3H-azepine: Obtained from the thermal reaction of m-nitrobenzene with tributylphosphine.
Scientific Research Applications
2-Methoxy-3H-azepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3H-azepine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which modify its structure and activity. Specific molecular targets and pathways are still under investigation, but the compound’s unique chemical properties suggest potential interactions with enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
3H-Azepine: A parent compound with a similar seven-membered ring structure.
2-Methoxy-2H-azepine: A valence isomer of 3H-azepine with distinct chemical properties.
7-Methoxy-2-phenylsulphinyl-3H-azepine: A derivative formed through photolysis reactions.
Uniqueness: Its ability to undergo a variety of chemical reactions and form diverse products makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
2183-95-1 |
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Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-methoxy-3H-azepine |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6-8-7/h2-4,6H,5H2,1H3 |
InChI Key |
IMMKFDNSSMLDHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC=CC1 |
Origin of Product |
United States |
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